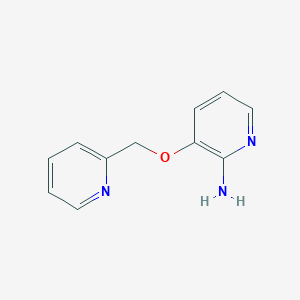

2-Pyridinamine, 3-(2-pyridinylmethoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

81066-63-9 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-(pyridin-2-ylmethoxy)pyridin-2-amine |

InChI |

InChI=1S/C11H11N3O/c12-11-10(5-3-7-14-11)15-8-9-4-1-2-6-13-9/h1-7H,8H2,(H2,12,14) |

InChI Key |

BUBDHCHVJALIKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(N=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Pyridinamine, 3 2 Pyridinylmethoxy

Retrosynthetic Analysis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-

Disconnection of the Ether Linkage: Cleavage of the ether bond suggests two precursor molecules: 2-amino-3-hydroxypyridine (B21099) and a 2-(halomethyl)pyridine or a related pyridylmethanol derivative. This approach focuses on forming the ether bond as a key final step.

Disconnection of the Aminopyridine C-N Bond: Alternatively, disconnection at the C2-amine bond of the pyridine (B92270) ring points to a 3-(2-pyridinylmethoxy)pyridine intermediate. This intermediate would then need to be aminated at the C2 position.

Based on the availability of starting materials and the robustness of the required reactions, the strategy involving the formation of the ether linkage from 2-amino-3-hydroxypyridine is often the more practical approach.

Classical Synthetic Routes to the 2-Pyridinamine Core

The formation of the 2-pyridinamine scaffold is a fundamental step in pyridine chemistry, with several established methods available.

Amination Reactions for 2-Pyridinamine Scaffold Formation

Direct amination of the pyridine ring is a classic method for introducing an amino group. The Chichibabin reaction, first reported in 1914, is a primary example of this transformation. chemistnotes.com

The reaction involves the direct amination of pyridine or its derivatives using sodium amide (NaNH₂) or potassium amide (KNH₂) in solvents like toluene, xylene, or liquid ammonia. chemistnotes.comscientificupdate.com The mechanism is considered an addition-elimination reaction via a σ-adduct intermediate. wikipedia.org The nucleophilic amide anion (NH₂⁻) adds to an electron-deficient carbon of the pyridine ring (typically the C2 or C6 position), followed by the elimination of a hydride ion (H⁻). wikipedia.orgmaxbrainchemistry.com An acidic workup then yields the final 2-aminopyridine (B139424) product. wikipedia.org

Factors influencing the Chichibabin reaction include the basicity of the pyridine derivative and the reaction conditions. The ideal pKa range for the substrate is 5-8. wikipedia.org While effective, the reaction can require high temperatures and the use of hazardous reagents like sodium amide. youtube.com

Modern alternatives to the Chichibabin reaction often involve the amination of pyridine N-oxides. These methods can proceed under milder conditions and offer a practical route to substituted 2-aminopyridines. nih.govnih.gov One such method involves activating the pyridine N-oxide with agents like tosyl anhydride (B1165640) or phosphonium (B103445) salts, followed by reaction with an amine and subsequent deprotection. nih.govresearchgate.net

Halogenation and Subsequent Functionalization of Pyridine Rings

An alternative and highly versatile strategy for synthesizing the 2-pyridinamine core involves the halogenation of a pyridine ring, followed by a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. nih.gov

Halogenated pyridines, particularly 2-chloropyridines and 2-bromopyridines, are common precursors. nih.gov The halogen atom acts as a leaving group that can be displaced by an amine nucleophile. This substitution is often facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the C2 and C4 positions towards nucleophilic attack. youtube.com

Transition metal-catalyzed cross-coupling reactions have become powerful tools for C-N bond formation. Key among these are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples aryl halides or triflates with primary or secondary amines. wikipedia.orgorganic-chemistry.org It is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle involves a palladium(0) species, electron-rich phosphine (B1218219) ligands, and a strong base, such as sodium tert-butoxide. researchgate.net This method has been successfully applied to the amination of 2-bromopyridines. researchgate.netchemspider.com

Ullmann Condensation: This is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. mdpi.com While traditionally requiring harsh conditions (high temperatures), modern advancements using ligands like amino acids (e.g., L-proline) or N-oxides have enabled these reactions to proceed under milder conditions. hynu.cnacs.orgacs.org The Ullmann reaction provides a valuable, often lower-cost alternative to palladium-catalyzed methods. acs.org

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chichibabin Reaction | NaNH₂ or KNH₂ | High temperature (e.g., 150°C in toluene) | Direct amination, inexpensive reagents | Harsh conditions, hazardous reagents, limited to certain substrates |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), strong base (e.g., NaOBu-t) | Moderate temperature (e.g., 80°C in toluene) | High functional group tolerance, broad scope | Cost of catalyst and ligands |

| Ullmann Condensation | Cu catalyst (e.g., CuI), ligand (e.g., L-proline), base (e.g., K₂CO₃) | Moderate to high temperature | Lower cost catalyst | Can require higher temperatures, substrate limitations |

Introduction of the 3-(2-pyridinylmethoxy)- Moiety

Once the 2-aminopyridine core is established, or using a precursor like 2-amino-3-hydroxypyridine, the next critical step is the formation of the ether linkage.

Etherification Reactions for Pyridinylmethoxy Linkage Formation

The Williamson ether synthesis is the most direct and widely used method for forming the required aryl ether bond. byjus.comkhanacademy.org This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. byjus.commasterorganicchemistry.com

In the context of synthesizing 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, the reaction would involve:

Deprotonation: The hydroxyl group of 2-amino-3-hydroxypyridine is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide (a pyridinolate). youtube.comjk-sci.com

Nucleophilic Attack: The resulting nucleophilic pyridinolate attacks an electrophilic pyridylmethyl species, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The halide serves as the leaving group, resulting in the formation of the desired ether linkage. byjus.comjk-sci.com

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are effective for deprotonating alcohols, while weaker bases like potassium carbonate (K₂CO₃) are often used for more acidic phenols or pyridinols in polar aprotic solvents like DMF or DMSO. jk-sci.com It is important that the alkylating agent, in this case, the 2-(halomethyl)pyridine, is a primary halide to favor the Sₙ2 mechanism and avoid competing elimination reactions. masterorganicchemistry.com

Directed Ortho Metalation Strategies in Pyridine Chemistry

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.org

For pyridine derivatives, heteroatoms within functional groups can serve as effective DMGs. For instance, a protected amino group, such as a pivaloylamino group, can direct lithiation to the ortho position. sci-hub.st

In a potential, though less direct, synthetic route to the target molecule, one could envision a scenario where a suitably protected 2-aminopyridine is used as the substrate. The protecting group would act as a DMG to direct lithiation at the C3 position. The resulting aryllithium species could then, in principle, react with an appropriate electrophile to install the pyridinylmethoxy moiety. However, this approach is more complex than direct etherification and is generally less common for this type of transformation. More typically, DoM is used to introduce groups like boronic esters, which can then participate in subsequent cross-coupling reactions. nih.gov

| Reaction | Nucleophile | Electrophile | Typical Reagents | Key Features |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2-Amino-3-pyridinolate | 2-(Chloromethyl)pyridine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | Classic Sₙ2 reaction, best with primary halides |

| Directed Ortho Metalation (DoM) | Protected 2-aminopyridine | Various electrophiles | Organolithium reagent (e.g., n-BuLi), low temperature | Highly regioselective functionalization, requires directing group |

Modern and Sustainable Synthetic Approaches for 2-Pyridinamine, 3-(2-pyridinylmethoxy)-

The contemporary synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- is increasingly guided by the principles of efficiency and environmental stewardship. This has led to the exploration of catalytic methods and the application of green chemistry principles to minimize waste and energy consumption. The primary retrosynthetic disconnection points to 2-amino-3-hydroxypyridine and a 2-pyridinylmethyl electrophile, suggesting a Williamson ether synthesis as a key transformation.

Catalytic Methods in the Synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-

While specific catalytic cycles dedicated solely to the synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- are not extensively documented in publicly available literature, the underlying Williamson ether synthesis can be significantly enhanced through various catalytic strategies. Phase-transfer catalysis (PTC) represents a prominent and effective method.

In a typical PTC setup for the O-alkylation of 2-amino-3-hydroxypyridine, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is employed as the catalyst. The reaction proceeds at the interface of an aqueous phase (containing the deprotonated 2-amino-3-hydroxypyridine) and an organic phase (containing the 2-(halomethyl)pyridine). The phase-transfer catalyst facilitates the transport of the pyridinolate anion into the organic phase, where it reacts with the electrophile. This method often leads to higher yields and milder reaction conditions compared to traditional homogeneous reactions.

The choice of catalyst and solvent system is crucial for optimizing the reaction. Below is a table summarizing potential catalytic systems for this transformation.

| Catalyst | Solvent System | Base | Temperature (°C) | Potential Advantages |

| Tetrabutylammonium Bromide (TBAB) | Toluene/Water | NaOH | 50-80 | High efficiency, mild conditions |

| Benzyltriethylammonium Chloride (TEBAC) | Dichloromethane/Water | KOH | 25-50 | Good yields, readily available catalyst |

| Aliquat 336 | Chlorobenzene/Water | K2CO3 | 60-100 | High thermal stability, suitable for less reactive electrophiles |

Green Chemistry Principles Applied to 2-Pyridinamine, 3-(2-pyridinylmethoxy)- Synthesis

The application of green chemistry principles to the synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- focuses on reducing the environmental impact of the chemical process. Key strategies include the use of safer solvents, energy-efficient reaction conditions, and minimizing waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. sacredheart.edu In the context of the Williamson ether synthesis for the target molecule, microwave heating can dramatically reduce reaction times from hours to minutes. sacredheart.edu This is attributed to the efficient and direct heating of the reaction mixture, often leading to higher yields and cleaner reaction profiles. A typical procedure would involve irradiating a mixture of 2-amino-3-hydroxypyridine, a 2-(halomethyl)pyridine, a base, and a high-boiling point solvent in a dedicated microwave reactor.

Use of Greener Solvents: The replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a core tenet of green chemistry. For the synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, research into using water as a reaction medium, particularly in conjunction with surfactants or phase-transfer catalysts, is a promising avenue. researchgate.net The use of bio-derived solvents or ionic liquids could also be explored to enhance the green credentials of the synthesis.

The following table outlines some green chemistry approaches that could be applied to the synthesis.

| Green Chemistry Approach | Reagents/Conditions | Expected Benefits |

| Microwave-Assisted Synthesis | 2-amino-3-hydroxypyridine, 2-(chloromethyl)pyridine, K2CO3, DMF | Reduced reaction time, increased yield, energy efficiency sacredheart.edu |

| Aqueous Micellar Catalysis | 2-amino-3-hydroxypyridine, 2-(chloromethyl)pyridine, NaOH, Surfactant (e.g., CTAB), Water | Avoidance of organic solvents, potential for catalyst recycling researchgate.net |

| Solvent-Free Reaction | 2-amino-3-hydroxypyridine, 2-(chloromethyl)pyridine, solid base (e.g., K2CO3), ground together | Elimination of solvent waste, simplified workup |

Optimization of Synthetic Pathways for Scalability and Efficiency

For the practical application and large-scale production of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, the optimization of the synthetic pathway is paramount. This involves a detailed study of reaction conditions to maximize yield and selectivity, as well as a thorough understanding of the reaction mechanism.

Reaction Condition Optimization for Yield and Selectivity

The O-alkylation of 2-amino-3-hydroxypyridine presents a challenge of chemoselectivity, as N-alkylation of the amino group is a potential side reaction. Optimization of reaction conditions is therefore critical to favor the desired O-alkylation product.

Base Selection: The choice of base is crucial in controlling the deprotonation of the hydroxyl and amino groups. A moderately strong base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is often preferred to selectively deprotonate the more acidic phenolic hydroxyl group over the amino group. organic-synthesis.com Stronger bases like sodium hydride (NaH) could lead to the deprotonation of both nucleophilic sites, resulting in a mixture of products.

Solvent Effects: The polarity and nature of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react.

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Higher temperatures can increase the reaction rate but may also promote side reactions, such as N-alkylation or decomposition. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

A hypothetical optimization study for the synthesis is presented in the table below.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of O-alkylation (%) | Yield of N-alkylation (%) |

| 1 | K2CO3 | Acetonitrile | 80 | 12 | 75 | 5 |

| 2 | Cs2CO3 | Acetonitrile | 80 | 8 | 85 | <2 |

| 3 | NaH | THF | 25 | 24 | 40 | 30 |

| 4 | K2CO3 | DMF | 100 | 6 | 80 | 10 |

| 5 | Cs2CO3 | DMF | 80 | 6 | 90 | <2 |

This is a hypothetical data table for illustrative purposes.

Mechanistic Considerations in Synthetic Pathway Development

The Williamson ether synthesis, the key step in forming 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction involves the backside attack of the pyridinolate anion on the carbon atom bearing the leaving group (e.g., a halide) of the 2-pyridinylmethyl electrophile.

Several factors can influence the efficiency of this SN2 reaction:

Nature of the Leaving Group: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. For 2-(halomethyl)pyridines, the reactivity order is typically I > Br > Cl. Therefore, using 2-(iodomethyl)pyridine (B15260134) would be expected to give the fastest reaction rate.

Steric Hindrance: The SN2 reaction is sensitive to steric hindrance around the reaction center. Fortunately, the methylene (B1212753) carbon of the 2-pyridinylmethyl electrophile is primary and relatively unhindered, favoring the SN2 pathway.

Ambident Nucleophilicity: The anion of 2-amino-3-hydroxypyridine is an ambident nucleophile, with potential reaction sites at the oxygen of the hydroxyl group and the nitrogen of the amino group. The selectivity for O-alkylation over N-alkylation is governed by several factors, including Hard-Soft Acid-Base (HSAB) theory. The harder oxygen atom tends to react with the harder electrophilic carbon of the alkyl halide, while the softer nitrogen atom might have a greater affinity for softer electrophiles. The reaction conditions, particularly the choice of counter-ion and solvent, can also influence the site of alkylation by affecting the charge distribution on the nucleophile.

A deeper understanding of these mechanistic principles allows for the rational design of synthetic strategies that maximize the yield and purity of the desired 2-Pyridinamine, 3-(2-pyridinylmethoxy)-.

Chemical Reactivity and Transformation Studies of 2 Pyridinamine, 3 2 Pyridinylmethoxy

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Cores

The pyridine rings in 2-Pyridinamine, 3-(2-pyridinylmethoxy)- are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group on one of the pyridine rings significantly influences the regioselectivity and rate of these reactions.

Regioselectivity and Electronic Effects in Substitution Reactions

The 2-aminopyridine (B139424) moiety is the more activated of the two pyridine rings for electrophilic attack. The amino group is a strong activating group and directs incoming electrophiles to the positions ortho and para to itself. In the case of 2-aminopyridine, these are the 3- and 5-positions. The ether group at the 3-position, being an alkoxy group, is also an activating, ortho-, para- director. Therefore, the positions most susceptible to electrophilic attack on the substituted pyridine ring are the 4-, 5-, and 6-positions.

The interplay of these directing effects determines the ultimate regiochemical outcome. For instance, in the nitration of 2-aminopyridine, the major product is typically the 5-nitro derivative, with the 3-nitro isomer formed in much smaller amounts. sapub.org This preference for the 5-position is attributed to both electronic and steric factors. While the 3-position is electronically activated, it is sterically hindered by the adjacent amino group. The presence of the bulky 3-(2-pyridinylmethoxy)- group would be expected to further disfavor substitution at the 4-position and potentially the 5-position to some extent, making the 6-position a more likely site for electrophilic attack, assuming the electronic activation from the amino group is sufficient to overcome the deactivating effect of the ring nitrogen.

Theoretical calculations on substituted pyridines have been employed to predict the sites of electrophilic attack. nih.gov For 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, computational studies would be invaluable in elucidating the precise regioselectivity of various electrophilic substitution reactions.

Influence of Pyridinylnitrogen on Reactivity

The nitrogen atom in each pyridine ring has a profound influence on the reactivity of the molecule. As an electronegative atom, it deactivates the ring towards electrophilic attack by withdrawing electron density. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen. Consequently, electrophilic substitution on an unsubstituted pyridine ring typically occurs at the 3-position, albeit under harsh conditions. youtube.com

Furthermore, the basicity of the pyridine nitrogens means that in strongly acidic media, such as those often used for nitration or sulfonation, they will be protonated. This protonation further deactivates the rings towards electrophilic attack, making such reactions challenging.

Nucleophilic Reactions Involving the Amino and Ether Linkages

The presence of the amino and ether functionalities provides sites for nucleophilic attack and other transformations.

Reactivity of the 2-Aminopyridine Moiety

The amino group of the 2-aminopyridine moiety is nucleophilic and can participate in a variety of reactions. For instance, it can be acylated, alkylated, or undergo condensation reactions with carbonyl compounds. The nucleophilicity of the exocyclic nitrogen is influenced by the electronic properties of the pyridine ring.

The 2-aminopyridine scaffold is also known to participate in multicomponent reactions. For example, a three-component coupling reaction of 2-aminopyridines, aldehydes, and diazo compounds has been reported to produce β-amino-α-diazoesters. nih.gov This reactivity highlights the potential of the amino group in 2-Pyridinamine, 3-(2-pyridinylmethoxy)- to be utilized in the construction of more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring itself is also a possibility, particularly if a good leaving group is present at the 2- or 4-positions. However, in the parent molecule, there are no such leaving groups.

Cleavage and Formation of the Ether Bond

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The cleavage of the ether bond in 2-Pyridinamine, 3-(2-pyridinylmethoxy)- would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.

The reaction could proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. chemistrysteps.comlibretexts.org Attack at the methylene (B1212753) carbon of the pyridinylmethyl group would be an SN2 process. Alternatively, if the pyridinylmethyl cation is sufficiently stable, an SN1 pathway could be operative. Given that benzylic and allylic ethers can cleave via an SN1 mechanism, the pyridinylmethyl group might also favor this pathway due to the potential for resonance stabilization of the cation by the pyridine ring. libretexts.orglibretexts.org

The products of such a cleavage would be 2-amino-3-hydroxypyridine (B21099) and 2-(halomethyl)pyridine. The formation of the ether bond, conversely, could be achieved through a Williamson ether synthesis, by reacting the sodium salt of 2-amino-3-hydroxypyridine with 2-(chloromethyl)pyridine (B1213738).

Metal-Catalyzed Coupling Reactions of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine rings in 2-Pyridinamine, 3-(2-pyridinylmethoxy)- can be functionalized using these methods, typically after introduction of a halide or triflate group.

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. researchgate.netnih.gov For instance, if the 2-aminopyridine ring were to be halogenated, for example at the 5-position, the resulting halo-derivative could undergo a Suzuki coupling with a variety of boronic acids to introduce new aryl or alkyl substituents. The reactivity in such couplings can be influenced by the position of the halogen on the pyridine ring. researchgate.net

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms carbon-nitrogen bonds between an aryl or heteroaryl halide/triflate and an amine. wikipedia.orgacsgcipr.orgnih.govresearchgate.net While the parent molecule already possesses an amino group, this reaction could be used to further functionalize the molecule. For example, if one of the pyridine rings were halogenated, it could then be coupled with another amine. Conversely, the existing amino group could potentially be used as the nucleophilic partner to couple with an aryl or heteroaryl halide, although this might require N-protection of the more reactive amino group.

The presence of the pyridine nitrogen can influence the outcome of these coupling reactions, as it can coordinate to the metal catalyst. mdpi.com Careful selection of ligands and reaction conditions is often necessary to achieve high yields and selectivity in the coupling of pyridine derivatives.

Below is a table summarizing potential metal-catalyzed coupling reactions for a halogenated derivative of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-.

| Coupling Reaction | Reactants | Catalyst/Ligand System | Potential Product |

| Suzuki-Miyaura | 5-Bromo-2-pyridinamine, 3-(2-pyridinylmethoxy)- and Arylboronic acid | Pd(PPh3)4, base | 5-Aryl-2-pyridinamine, 3-(2-pyridinylmethoxy)- |

| Buchwald-Hartwig | 5-Bromo-2-pyridinamine, 3-(2-pyridinylmethoxy)- and a secondary amine | Pd2(dba)3, BINAP, base | 5-(Dialkylamino)-2-pyridinamine, 3-(2-pyridinylmethoxy)- |

| Sonogashira | 5-Iodo-2-pyridinamine, 3-(2-pyridinylmethoxy)- and a terminal alkyne | Pd(PPh3)2Cl2, CuI, base | 5-(Alkynyl)-2-pyridinamine, 3-(2-pyridinylmethoxy)- |

Suzuki, Stille, and Negishi Coupling for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a substrate like 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, these reactions would typically be performed on a halogenated derivative to introduce new aryl or heteroaryl substituents. The inherent reactivity differences between positions on the pyridine rings can allow for regioselective functionalization.

The Suzuki-Miyaura coupling, which utilizes boronic acids or esters, is highly effective for heteroaryl compounds, including those containing basic nitrogen atoms like aminopyridines. organic-chemistry.org Advanced catalyst systems, often employing bulky dialkylbiphenylphosphino ligands, can overcome the catalyst inhibition sometimes caused by basic nitrogen heterocycles. organic-chemistry.org For a hypothetical halogenated precursor, such as 5-bromo-2-pyridinamine, 3-(2-pyridinylmethoxy)-, a Suzuki coupling could proceed with high efficiency.

The Stille reaction, involving organostannane reagents, is also a robust method for C-C bond formation. wikipedia.org Its key advantages include the stability of the organostannane reagents to air and moisture and their tolerance of a wide array of functional groups, including amines and ethers. thermofisher.com The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Negishi coupling utilizes organozinc reagents, which can be prepared via transmetalation from organosodium or organolithium precursors. chemrxiv.org This method has been successfully applied to the functionalization of pyridine rings, allowing for the coupling of pyridyl halides with various organometallic partners. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of a Halogenated 2-Pyridinamine, 3-(2-pyridinylmethoxy)- Derivative

| Coupling Reaction | Typical Reagent | Catalyst/Ligand | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-110 °C |

| Stille | Aryltributylstannane | Pd(PPh₃)₄ | None (or LiCl additive) | Toluene or THF | 70-100 °C |

| Negishi | Arylzinc Chloride | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | None | THF or DMF | 25-80 °C |

Amination and Etherification via Palladium-Catalyzed Cross-Coupling

Beyond C-C bond formation, palladium-catalyzed cross-coupling is instrumental in forming carbon-heteroatom bonds, such as C-N (Buchwald-Hartwig amination) and C-O bonds. These reactions provide pathways to further functionalize the 2-Pyridinamine, 3-(2-pyridinylmethoxy)- scaffold.

The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines. rsc.org The use of specialized ligands, such as RuPhos and BrettPhos, in combination with palladium precatalysts, enables the efficient amination of unprotected 3-halo-2-aminopyridines. researchgate.netnih.gov This demonstrates that the existing amino group is compatible with the reaction conditions required to introduce a new amine substituent at a different position on the pyridine ring. The choice of base, such as LiHMDS, is often crucial for achieving high yields. researchgate.netnih.gov This methodology could be applied to a di-halogenated precursor to synthesize more complex poly-amino pyridine structures.

Similarly, palladium- and copper-catalyzed systems can be used for etherification reactions to form diaryl ethers. scribd.com While palladium catalysis is common, copper-based systems (Ullmann condensation) are also frequently employed, particularly for electron-deficient aryl halides. These reactions would allow for the introduction of aryloxy groups onto the pyridine core of the title compound.

Table 2: Conditions for C-N and C-O Cross-Coupling on a Halogenated 2-Pyridinamine, 3-(2-pyridinylmethoxy)- Derivative

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / RuPhos | LiHMDS or NaOtBu | Toluene or THF | 80-110 °C |

| Etherification (Pd-cat.) | Phenol | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 100 °C |

| Etherification (Cu-cat.) | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 100-140 °C |

Oxidation and Reduction Pathways of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-

The pyridine rings in 2-Pyridinamine, 3-(2-pyridinylmethoxy)- are susceptible to both oxidation at the nitrogen atoms and reduction of the aromatic system.

Selective Oxidation of Pyridine Nitrogen and Ring Systems

Oxidation of pyridine typically occurs at the nitrogen atom to form a pyridine N-oxide. wikipedia.org This transformation is commonly achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). In 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, there are two pyridine nitrogen atoms that could potentially be oxidized. The nitrogen of the 2-aminopyridine ring is part of an electron-rich system due to the +M effect of the amino group, which generally enhances its nucleophilicity and susceptibility to N-oxidation. Conversely, the nitrogen in the 3-(2-pyridinylmethoxy)- substituent is sterically more accessible. Selective oxidation could potentially be achieved by controlling stoichiometry and reaction conditions. The formation of N-oxides is a valuable transformation, as it alters the reactivity of the pyridine ring, facilitating nucleophilic substitution at the C2 and C4 positions. nih.gov

Under more forcing conditions or with different oxidizing agents, oxidative dimerization or other transformations involving the amino group and the ring system can occur. acs.org

Reduction of Pyridine Rings and Other Functional Groups

The pyridine rings can be reduced to the corresponding piperidine (B6355638) structures through catalytic hydrogenation. wikipedia.org This process typically requires a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium compounds, under an atmosphere of molecular hydrogen. rsc.org The complete reduction of both pyridine rings in 2-Pyridinamine, 3-(2-pyridinylmethoxy)- would yield the corresponding bis(piperidine) derivative.

Partial reduction of pyridine rings to dihydropyridines or tetrahydropyridines can be achieved using milder reducing agents like lithium aluminum hydride or through electrochemical methods. wikipedia.org Catalytic transfer hydrogenation and hydroboration are also effective methods for the partial reduction of pyridines, often with high regioselectivity. nih.govresearchgate.net The specific outcome depends heavily on the chosen catalyst and reaction conditions. rsc.org

Table 3: Potential Reduction Products of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-

| Reagent/Conditions | Product | Notes |

|---|---|---|

| H₂ (high pressure), Pd/C or Rh₂O₃ | Fully saturated bis(piperidine) derivative | Complete reduction of both aromatic rings. |

| LiAlH₄ | Mixture of dihydropyridine (B1217469) isomers | Partial reduction of the pyridine rings. |

| Sodium Borohydride (NaBH₄) | No reaction | Generally not strong enough to reduce pyridine rings unless activated (e.g., as a pyridinium (B92312) salt). |

Functional Group Interconversions on 2-Pyridinamine, 3-(2-pyridinylmethoxy)-

The primary amino group on the 2-aminopyridine ring is a key site for functional group interconversions. It can undergo a variety of reactions typical of aromatic amines. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or it can react with sulfonyl chlorides to produce sulfonamides.

Another important transformation is diazotization. Treatment of the 2-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) would form a diazonium salt. While heteroaromatic diazonium salts can be less stable than their aniline (B41778) counterparts, they can serve as intermediates for introducing a range of other functional groups, such as hydroxyl, halogens (Sandmeyer reaction), or a cyano group.

The ether linkage, while generally stable, could potentially be cleaved under harsh conditions, such as with strong protic acids (e.g., HBr, HI) at elevated temperatures, which would break the molecule into 2-amino-3-hydroxypyridine and a 2-(halomethyl)pyridine derivative. Lewis acids can also promote transformations at alkoxy-substituted pyridine rings, such as displacement by amines. nih.gov

Mechanistic Investigations of Reactions Involving 2 Pyridinamine, 3 2 Pyridinylmethoxy

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates, orders, and activation parameters. For reactions involving 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, a systematic kinetic analysis would involve monitoring the concentration of reactants and products over time under various conditions.

A hypothetical kinetic study for an N-alkylation reaction of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- could be designed. The reaction rate's dependence on the concentrations of the pyridinamine and an alkylating agent would be determined. If the reaction is found to be first order in each reactant, it would suggest a bimolecular nucleophilic substitution (SN2) mechanism.

Table 1: Hypothetical Rate Data for the N-Alkylation of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-

| Experiment | Initial [2-Pyridinamine, 3-(2-pyridinylmethoxy)-] (mol/L) | Initial [Alkyl Halide] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁵ |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the context of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, isotopes such as ¹⁵N and deuterium (B1214612) (²H) can be strategically incorporated to elucidate reaction pathways. nih.govchemrxiv.org

For instance, in a rearrangement reaction, labeling the exocyclic nitrogen atom with ¹⁵N would allow for its distinction from the ring nitrogen. Analysis of the product using mass spectrometry or NMR spectroscopy would reveal whether the label has migrated, thus confirming or refuting a proposed rearrangement mechanism. A general approach for ¹⁵N-labeling of pyridines involves a ring-opening to a Zincke imine intermediate followed by ring-closure with a labeled ammonium (B1175870) salt like ¹⁵NH₄Cl. nih.govchemrxiv.org This method is applicable to a wide range of substituted pyridines and typically results in high incorporation of the isotope. nih.govchemrxiv.org

Deuterium labeling can also be employed to probe the involvement of specific C-H bonds in a reaction. For example, if a reaction is believed to involve the deprotonation of the pyridine (B92270) ring, substituting the relevant hydrogen with deuterium would result in a kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate. The reactivity of Zincke imine intermediates also allows for the deuteration of the C3 and C5 positions of the pyridine ring, leading to the formation of higher mass isotopologs. nih.govchemrxiv.org

Table 2: Illustrative Isotopic Labeling Strategy for Mechanistic Study

| Isotope | Position of Label | Reaction Type Studied | Analytical Technique | Mechanistic Information Gained |

| ¹⁵N | Exocyclic Amino Group | Rearrangement | Mass Spectrometry, ¹⁵N NMR | Fate of the exocyclic nitrogen |

| ²H | Pyridine Ring C-H | Aromatic Substitution | Kinetic Isotope Effect | Involvement of C-H bond cleavage in the rate-determining step |

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and the theoretical modeling of transition states are pivotal for a complete understanding of a reaction mechanism. For reactions involving 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, various spectroscopic techniques and computational methods can be employed.

In reactions that may proceed through charged intermediates, such as pyridinium (B92312) salts, techniques like NMR and UV-Vis spectroscopy can be used to detect their transient formation. For example, in the synthesis of some pyridine derivatives, 1,4-dihydropyridine (B1200194) intermediates have been identified. nih.gov In the context of isotopic exchange in pyridines, Zincke imine intermediates play a crucial role and their formation is a key step in the proposed mechanism. researchgate.netnih.gov

Computational chemistry, using methods such as Density Functional Theory (DFT), allows for the calculation of the energies of reactants, products, intermediates, and transition states. This can provide a detailed energy profile of the reaction pathway, helping to identify the rate-determining step and to visualize the geometry of the transition state. Theoretical calculations can also be used to predict spectroscopic signatures of transient species, aiding in their experimental identification.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst can profoundly influence the rate, selectivity, and even the mechanism of a reaction. For reactions involving 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, these effects would be critical to investigate.

The polarity of the solvent can affect the stability of charged intermediates and transition states. frontiersin.orgnih.gov For instance, a reaction proceeding through a polar transition state would be accelerated in a polar solvent. In the aerobic oxidation of aldehydes, solvent polarity has been shown to play a critical role in determining both reactivity and selectivity. frontiersin.orgnih.gov For aminopyridine systems, solvent effects on molecular interactions have been studied using electronic spectroscopy, revealing the dependence of thermodynamic parameters on the solvent environment. rsc.org

Catalysts can open up new, lower-energy reaction pathways. In the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, various Lewis and Brønsted acids are used to catalyze the initial imine formation. beilstein-journals.org The choice of catalyst can be crucial; for example, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base in ethanol (B145695) and an ionic base in acetonitrile (B52724) were found to promote different mechanistic pathways for the final oxidation step. nih.gov

Table 3: Expected Influence of Solvent and Catalyst on a Hypothetical Reaction

| Reaction Parameter | Solvent Polarity | Catalyst Type | Expected Outcome |

| Rate | Increased | Protic Acid | Acceleration of reactions involving protonation steps |

| Selectivity | Aprotic vs. Protic | Lewis Acid | May favor different regio- or stereoisomers by coordinating to specific sites |

| Mechanism | Non-polar | Phase-Transfer Catalyst | May switch from a homogeneous to a heterogeneous or interfacial mechanism |

Stereochemical Aspects of Reactions (if applicable)

While 2-Pyridinamine, 3-(2-pyridinylmethoxy)- is not chiral itself, it can participate in reactions that generate chiral centers. In such cases, understanding the stereochemical outcome of the reaction is essential.

If, for example, the methylene (B1212753) group of the pyridinylmethoxy substituent were to become a stereocenter through a reaction, the stereochemical course of that reaction would need to be investigated. This could involve using chiral reagents or catalysts to induce stereoselectivity. The analysis of the product mixture using techniques like chiral chromatography or polarimetry would reveal the enantiomeric or diastereomeric excess.

The stereochemical outcome can provide significant mechanistic clues. For instance, a reaction that proceeds with inversion of configuration at a reacting center is characteristic of an SN2 mechanism, while a reaction that results in racemization often points to the involvement of a planar carbocation intermediate, typical of an SN1 mechanism.

Computational and Theoretical Chemical Studies of 2 Pyridinamine, 3 2 Pyridinylmethoxy

Reaction Pathway Modeling and Transition State Characterization

Prediction of Reaction Energetics and Rate Constants

A critical aspect of understanding the chemical behavior of a compound is the prediction of its reaction energetics and associated rate constants. Computational methods, including transition state theory and various quantum mechanical calculations, are routinely employed to determine the activation energies and reaction enthalpies of chemical transformations. This information is crucial for assessing the feasibility and kinetics of potential reactions. For 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, there are no published studies that have computationally modeled its reactivity, leaving its thermodynamic and kinetic profiles uncharted.

Identification of Preferred Reaction Pathways

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms by identifying the most energetically favorable reaction pathways. By mapping the potential energy surface of a reaction, researchers can pinpoint transition states and intermediates, thereby providing a step-by-step understanding of how reactants are converted to products. In the case of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, the absence of such computational studies means that its preferred routes of chemical transformation remain speculative.

Spectroscopic Property Prediction and Correlation (Methodological Focus)

The prediction of spectroscopic properties is a cornerstone of computational chemistry, enabling the interpretation of experimental spectra and the identification of molecular structures.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectroscopy. These computational predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates. For 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, no such theoretical vibrational analysis has been reported, which would be essential for a detailed interpretation of its experimental IR and Raman spectra.

Electronic Excitation Calculations for UV-Vis and Fluorescence Spectroscopy

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that correspond to the absorption peaks in UV-Vis spectroscopy. Similarly, these methods can provide insights into the emissive properties of a molecule, aiding in the understanding of its fluorescence behavior. To date, no computational studies on the electronic transitions of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- have been published, precluding a theoretical understanding of its UV-Vis absorption and fluorescence characteristics.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. These calculations provide theoretical chemical shift values for nuclei like ¹H and ¹³C, which can be compared with experimental data to confirm molecular structures. For 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, there is a lack of published theoretical NMR data.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information about intermolecular interactions, conformational changes, and solvent effects. Such simulations are crucial for understanding how a molecule interacts with its environment, including other molecules of the same type or solvent molecules. The intermolecular interaction landscape of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- has not been explored through MD simulations in any published research.

In-depth Analysis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available analytical data for the chemical compound 2-Pyridinamine, 3-(2-pyridinylmethoxy)-. Despite extensive searches for advanced analytical methodologies for its characterization, specific experimental data—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—for this particular compound are not available in the public domain.

The inquiry, which aimed to construct a detailed article on the structural elucidation and purification of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, could not be fulfilled due to the absence of empirical data. While general principles of analytical techniques commonly applied to pyridine (B92270) derivatives are well-established, their specific application to this compound has not been documented in accessible scientific literature or databases.

For instance, NMR spectroscopy (¹H, ¹³C, and NOESY) would be instrumental in determining the precise arrangement of atoms and the connectivity within the molecule. However, no published spectra or chemical shift data for 2-Pyridinamine, 3-(2-pyridinylmethoxy)- could be located. Similarly, while high-resolution mass spectrometry would provide an exact molecular weight and fragmentation patterns crucial for confirming its identity, such data is not publicly available. Predicted data for a related but different isomer, 3-(pyridin-3-ylmethoxy)pyridin-2-amine, is available, highlighting the specificity required for accurate chemical analysis.

Vibrational spectroscopy techniques, such as IR and Raman, which are used to identify functional groups, and UV-Vis spectroscopy, for studying electronic transitions, also lack specific documented spectra for this compound. Furthermore, the development of a robust HPLC method for the separation and purification of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- would require experimental optimization of parameters like column type, mobile phase composition, and detection wavelength, none of which are reported in the literature.

The absence of this critical information prevents a thorough and scientifically accurate discussion as outlined in the initial request. It is possible that the compound is a novel substance with characterization data that has not yet been published, or it may be part of proprietary research. Without access to primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until research containing the analytical characterization of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- is published and made publicly available, a detailed and data-rich article on its advanced analytical methodologies cannot be generated.

Advanced Analytical Methodologies for the Characterization of 2 Pyridinamine, 3 2 Pyridinylmethoxy

Chromatographic Separation and Purification Techniques

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, many nitrogen-containing heterocyclic compounds, including aminopyridines, exhibit high polarity and low volatility, leading to poor chromatographic performance, such as peak tailing and low sensitivity. To overcome these challenges, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative.

For a compound like 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, the primary amine group is the most common site for derivatization. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a widely used strategy. h-brs.de This process replaces the active hydrogen on the amine with a trifluoroacetyl group, which reduces the compound's polarity and increases its volatility, making it amenable to GC analysis.

The resulting derivative can then be analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) for quantitation or a mass spectrometer (MS) for identification. The choice of capillary column is critical, with mid-polarity columns often providing the best resolution for such derivatives.

Table 1: Illustrative GC-FID Parameters for Analysis of a Derivatized Aminopyridine

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Fused Silica Capillary Column (e.g., DB-17ms) |

| Column Dimensions | 60 m length x 0.25 mm internal diameter, 0.25 µm film thickness |

| Injector | Split/Splitless, 290°C |

| Carrier Gas | Helium, constant pressure |

| Oven Program | Initial 150°C (hold 1 min), ramp at 3°C/min to 280°C (hold 50 min) |

| Detector | FID, 320°C |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

This table presents typical conditions and does not represent data for the specific target compound.

Preparative Chromatography for Compound Isolation

Following synthesis, 2-Pyridinamine, 3-(2-pyridinylmethoxy)- would exist in a crude mixture containing starting materials, byproducts, and the desired product. Preparative chromatography is the standard method for isolating and purifying the target compound from this mixture on a larger scale than analytical chromatography.

High-performance liquid chromatography (HPLC) is the most common modality for preparative purification of such compounds. The process involves dissolving the crude mixture in a suitable solvent and injecting it onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture separate based on their differential affinities for the stationary and mobile phases.

For a moderately polar compound like 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, reversed-phase chromatography is typically the method of choice. This technique uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). By collecting the fractions that elute from the column at the retention time corresponding to the product, a highly purified sample can be obtained. The purity of the collected fractions is then typically verified using analytical HPLC.

Table 2: Representative Preparative HPLC System Configuration

| Component | Specification |

|---|---|

| System | Preparative High-Performance Liquid Chromatography |

| Column | Reversed-Phase C18, 250 mm x 21.2 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (often with a modifier like formic acid) |

| Flow Rate | 15-25 mL/min |

| Detection | UV-Vis Detector (set at a wavelength of maximum absorbance for the compound) |

| Injection | Automated or manual injection of dissolved crude product |

| Fraction Collection | Automated fraction collector triggered by UV signal |

This table illustrates a typical setup and is not based on experimental data for the specific title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov To perform this analysis on 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, a single, high-quality crystal of the compound must first be grown. This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the purified compound.

Table 3: Example Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.705(1) |

| b (Å) | 10.621(2) |

| c (Å) | 18.427(2) |

| **β (°) ** | 107.349(7) |

| **Volume (ų) ** | 2372.4(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.83 |

| R-factor | 0.019 |

Data adapted from a study on a related 2-anilinopyridine (B1266264) complex and serves as an illustrative example. rsc.org

Chiroptical Methods for Stereochemical Analysis (if enantiomerically pure)

The applicability of chiroptical methods depends on whether 2-Pyridinamine, 3-(2-pyridinylmethoxy)- is chiral. If the molecule contains a stereocenter and is synthesized as a single enantiomer or separated into its enantiomers, chiroptical techniques are essential for determining its absolute configuration and enantiomeric purity.

Chiral chromatography, particularly chiral HPLC, is a primary method for separating enantiomers. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The separation allows for the quantification of the enantiomeric excess (ee) of the sample. google.com

Once the enantiomers are separated, techniques like circular dichroism (CD) spectroscopy can be used. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique to a specific enantiomer and can be used, often in conjunction with quantum-chemical calculations, to assign the absolute configuration (R or S) of the stereocenter. beilstein-journals.org

Table 4: Sample Conditions for Chiral HPLC Separation of a Pyridine (B92270) Derivative

| Parameter | Condition |

|---|---|

| Instrument | Analytical High-Performance Liquid Chromatography |

| Column | Chiral Stationary Phase (e.g., Cyclobond I) |

| Mobile Phase | Mixture of polar organic solvents (e.g., Hexane/Isopropanol) |

| Flow Rate | 0.5-1.5 mL/min |

| Detection | UV-Vis Detector |

| Analysis Goal | Separation of enantiomers and determination of enantiomeric excess |

This table provides representative conditions based on methods used for similar chiral amines and is for illustrative purposes. nih.gov

Applications in Material Science and Advanced Chemical Synthesis

2-Pyridinamine, 3-(2-pyridinylmethoxy)- as a Ligand Precursor for Metal Complexes

The molecular structure of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- is inherently suited for acting as a multidentate ligand in coordination chemistry. It possesses three potential nitrogen donor atoms—one from the amino group and one from each of the two pyridine (B92270) rings—making it a strong candidate for a tridentate N,N',N''-ligand. Such ligands are known to form stable chelate complexes with a variety of transition metals.

The spatial arrangement of these nitrogen atoms allows for the formation of two stable five- or six-membered chelate rings upon coordination to a metal center, a highly favorable configuration in coordination chemistry. Research on analogous aminopyridinato ligands has shown their ability to stabilize various metals, including group-IV metals like titanium (Ti) and zirconium (Zr). researchgate.net Tridentate aminopyridine ligands, in particular, have been developed to overcome issues like ligand transfer that can occur with bidentate variants in catalytic systems. researchgate.net

Complexes formed with ligands derived from 2-aminopyridine (B139424) can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion. uobaghdad.edu.iqrdd.edu.iq The specific coordination behavior of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- would depend on the metal ion's size, preferred coordination number, and the reaction conditions.

Table 1: Potential Coordination Modes and Metal Complex Geometries

| Metal Ion Example | Potential Coordination Number | Likely Geometry | Supporting Analogy |

|---|---|---|---|

| Co(II), Ni(II) | 4 or 6 | Tetrahedral, Square Planar, or Octahedral | Complexes with aminopyridine-derived Schiff bases form stable tetrahedral and square planar structures. uobaghdad.edu.iqrdd.edu.iq |

| Fe(II)/Fe(III) | 4, 5, or 6 | Square Pyramidal or Octahedral | Amino-pyridine scaffolds are widely used in iron catalysis, forming dimeric or monomeric complexes. umn.edunsf.gov |

| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | Copper complexes with 5-amino-2-cyanopyridine derivatives show defined coordination geometries. ias.ac.in |

| Ti(IV), Zr(IV) | 5 or 6 | Trigonal Bipyramidal or Octahedral | Group-IV metals form stable complexes with aminopyridinato ligands for polymerization catalysis. researchgate.net |

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered architectures. The structure of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- contains all the necessary features to be an excellent building block for such assemblies.

The key features for supramolecular construction include:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor.

π-π Stacking: The two electron-deficient pyridine rings can engage in π-π stacking interactions, which are crucial for the stability of many crystal structures.

Coordination-Driven Self-Assembly: In the presence of metal ions, the ligand can form coordination polymers or discrete metallosupramolecular structures.

Flexible bis-pyridyl ligands are known to form complex entangled structures like catenanes or 2D interpenetrated nets. semanticscholar.org Similarly, bis(terpyridine) ligands can self-assemble on surfaces to create highly ordered monolayers. nih.gov The combination of hydrogen bonding, π-stacking, and metal coordination capabilities in 2-Pyridinamine, 3-(2-pyridinylmethoxy)- could allow it to form diverse supramolecular isomers, where the final structure is dependent on factors like the solvent system and the choice of metal or counter-ion. semanticscholar.org

Use as a Building Block in the Synthesis of Complex Organic Molecules

Functionalized pyridines are highly valuable building blocks in organic synthesis, particularly in the fields of medicinal and materials chemistry. lifechemicals.com The 2-aminopyridine scaffold is a precursor to numerous pharmaceutical drugs, including piroxicam and sulfapyridine. wikipedia.org The compound 2-Pyridinamine, 3-(2-pyridinylmethoxy)- offers multiple reactive sites for further chemical modification.

The primary amino group can readily undergo a variety of reactions, including:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines, which can serve as ligands themselves or be reduced to secondary amines.

N-Alkylation: Reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be substituted.

Furthermore, the pyridine rings can be functionalized through electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of new groups. The ether linkage could potentially be cleaved under harsh conditions to reveal a 3-hydroxy-2-aminopyridine moiety, adding another layer of synthetic versatility. This reactivity makes the molecule a potentially valuable intermediate for creating complex, polycyclic heterocyclic systems like imidazo[1,2-a]pyridines or pyrido[1,2-a]thieno[3,2-e]pyrimidines. nih.govmdpi.com

Table 2: Potential Synthetic Transformations

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Aldehyde/Ketone | Condensation | Schiff Base (Imine) |

| Acyl Halide | Acylation | Amide |

| Alkyl Halide | Alkylation | Secondary/Tertiary Amine |

| Cyanoacetic Acid | Cyanoacylation | Cyanoacetamide Derivative |

| Dicarbonyl Compound | Cyclocondensation | Fused Heterocyclic System |

Role in Catalyst Development and Design

The development of catalysts using first-row base metals like iron and copper is a major area of research aimed at replacing more expensive and toxic heavy metals. nsf.gov Ligands based on the aminopyridine scaffold have been successfully employed in a range of catalytic systems. ekb.eg Metal complexes of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-, once synthesized, would be prime candidates for screening in various catalytic reactions.

Potential catalytic applications include:

Polymerization: Iron complexes with aminopyridine ligands have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP) of olefins like styrene. umn.edunsf.gov The electronic and steric properties of the ligand, which can be tuned by substituents, are critical for controlling catalyst activity and the properties of the resulting polymer. nsf.gov

C-C Bond Formation: Metal complexes containing aminopyridine derivatives have been shown to catalyze reactions such as the Henry reaction (a carbon-carbon bond-forming reaction). ias.ac.in

Oxidation/Reduction Reactions: The ability of the ligand to stabilize multiple oxidation states of a coordinated metal is key for redox catalysis.

The tridentate nature of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- could impart high stability to the resulting metal catalyst, potentially leading to higher activity and longevity compared to catalysts with more labile bidentate ligands. researchgate.net The electronic properties of the two pyridine rings and the ether group would modulate the electron density at the metal center, thereby influencing its catalytic performance.

Table 3: Potential Catalytic Applications Based on Analogous Systems

| Catalytic Reaction | Metal Center (Example) | Ligand Type Analogy | Reference |

|---|---|---|---|

| Olefin Polymerization (ATRP) | Iron (Fe) | Bidentate Amino-Pyridine | umn.edu, nsf.gov |

| Olefin Polymerization | Titanium (Ti), Zirconium (Zr) | Tridentate Aminopyridinato | researchgate.net |

| Henry Reaction | Copper (Cu), Cobalt (Co), Nickel (Ni) | Aminopyridine-carboximidate | ias.ac.in |

| Removal of Organic Pollutants | Nickel (Ni) | 4-Aminopyridine | ekb.eg |

Conclusion and Future Research Perspectives for 2 Pyridinamine, 3 2 Pyridinylmethoxy

Summary of Key Research Findings and Methodologies

Direct experimental findings for 2-Pyridinamine, 3-(2-pyridinylmethoxy)- are scarce. However, the broader family of aminopyridine derivatives has been the subject of significant investigation. Research into analogous compounds, such as those with different ether linkages or substitution patterns on the pyridine (B92270) rings, provides a foundational understanding.

Methodologically, the synthesis of such a compound would likely involve a nucleophilic substitution reaction. A common approach would be the Williamson ether synthesis, where the sodium salt of 2-amino-3-hydroxypyridine (B21099) is reacted with 2-(chloromethyl)pyridine (B1213738). Alternative synthetic strategies could employ palladium-catalyzed cross-coupling reactions, which have become a staple in the synthesis of complex biaryl and heteroaryl ethers, offering high yields and functional group tolerance.

Characterization of the resulting compound would rely on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the molecular structure, while Mass Spectrometry would confirm the molecular weight. Infrared (IR) spectroscopy could verify the presence of key functional groups, such as the N-H and C-O-C bonds.

Identification of Remaining Challenges and Knowledge Gaps

The primary knowledge gap is the absence of empirical data for 2-Pyridinamine, 3-(2-pyridinylmethoxy)- itself. Its fundamental physicochemical properties, such as melting point, solubility, and spectral data, are not reported. Furthermore, its biological activity and material properties remain unexplored.

Key challenges in the study of this compound would include:

Selective Synthesis: Achieving regioselectivity during synthesis can be a challenge in pyridine chemistry. The presence of multiple reactive sites on the aminopyridine ring could lead to side products, necessitating careful optimization of reaction conditions.

Scalability: Developing a synthetic route that is both efficient and scalable for potential industrial applications often presents a significant hurdle.

Toxicity and Stability: The toxicological profile and metabolic stability of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- are unknown. These are critical parameters for any potential application in biological systems.

Comprehensive Characterization: A thorough investigation into its electronic, optical, and coordination properties is required to understand its potential in materials science and catalysis.

Future Directions in Synthetic and Mechanistic Research

Future synthetic research should focus on establishing a reliable and high-yielding synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)-. This would enable further studies of its properties and potential applications. Exploring diverse catalytic systems, including green chemistry approaches, for its synthesis would be a valuable pursuit.

Mechanistic studies could investigate the rotational barriers around the ether linkage and the C-N bonds, which would influence the compound's conformational flexibility and its ability to act as a ligand. Computational studies, using methods such as Density Functional Theory (DFT), could provide insights into its electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity, guiding experimental efforts.

Potential Avenues for Advanced Materials and Catalytic Applications

The structure of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- suggests several promising avenues for future applications in materials science and catalysis.

Coordination Chemistry and Catalysis: The presence of multiple nitrogen atoms makes this compound a potential multidentate ligand for various metal ions. The resulting metal complexes could exhibit interesting catalytic activities, for instance, in cross-coupling reactions, oxidation, or polymerization. The specific arrangement of the pyridine and aminopyridine moieties could lead to unique coordination geometries and reactivity.

Luminescent Materials: Pyridine derivatives are known to be components of organic light-emitting diodes (OLEDs) and fluorescent sensors. The extended π-system in 2-Pyridinamine, 3-(2-pyridinylmethoxy)- might impart luminescent properties, which could be tuned by metal coordination or further functionalization.

Supramolecular Chemistry: The potential for hydrogen bonding (via the amino group) and π-π stacking (via the pyridine rings) makes this molecule an interesting building block for the construction of supramolecular architectures, such as metal-organic frameworks (MOFs) or self-assembled monolayers.

Q & A

Q. Why do synthetic yields vary between labs using the same protocol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.